ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyclopentyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-16-10(15)7-9-12-13-11(17)14(9)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWDXKJUWUMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160105 | |
| Record name | Ethyl 4-cyclopentyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871497-64-2 | |
| Record name | Ethyl 4-cyclopentyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871497-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyclopentyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101160105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction using cyclopentyl halides.
Esterification: The final step involves the esterification of the triazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents at the 4- and 5-positions of the triazole ring, as well as modifications to the acetate side chain. Key examples include:
Key Observations:
- Substituent Effects on Bioactivity: The presence of amino groups at the 4-position (e.g., in sodium/potassium salts) correlates with anti-stress and actoprotective activities, likely due to enhanced solubility and ionic interactions with biological targets .
- Salt vs. Ester Modifications : Sodium and potassium salts (e.g., ) improve aqueous solubility, making them suitable for oral formulations . The ethyl ester in the target compound likely prioritizes lipophilicity, favoring passive diffusion across biological membranes.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopentyl group and ethyl ester in the target compound suggest higher logP compared to sodium/potassium salts, which could enhance blood-brain barrier penetration but reduce renal excretion.
- Stability: Sulfanyl groups in these compounds may oxidize to disulfides under oxidative conditions, as noted in .
- Pharmacokinetics: The morpholinomethyl derivative () exhibits rapid clearance (t₁/₂ = 0.32 h), suggesting that bulkier substituents like cyclopentyl might alter metabolic pathways or prolong half-life .
Biological Activity
Ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate, with the CAS number 871497-64-2, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- IUPAC Name : Ethyl (4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate
- Structure : The compound contains a triazole ring which is known for its biological significance.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The synthetic route often employs sulfur-containing reagents to introduce the sulfanyl group into the triazole framework.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Triazole derivatives are often investigated for their ability to inhibit viral replication and could serve as lead compounds in antiviral drug development .
Anticancer Potential
Mercapto-substituted triazoles, including this compound, have shown promise in chemoprevention and chemotherapy. The presence of the sulfanyl group may enhance its ability to interact with cellular targets involved in cancer progression .
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar triazole compounds:
- Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
- Antiviral Research : Research on related compounds revealed their potential to inhibit viral enzymes crucial for replication. These findings suggest that this compound may share similar mechanisms .
- Anticancer Activity : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through various pathways such as caspase activation and cell cycle arrest .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Potential | Promising |
| Similar Triazole Derivative A | High | Moderate | Moderate |
| Similar Triazole Derivative B | Low | High | High |
Q & A
Q. What are the common synthetic routes for ethyl 2-(4-cyclopentyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetate, and what key reaction conditions are required?
The synthesis typically involves multi-step processes:
- Triazole ring formation : Cyclization of hydrazine derivatives with alkylating agents under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Functionalization : Introduction of the cyclopentyl group via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form the acetate moiety . Key conditions include temperature control (60–100°C), inert atmospheres, and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?
- X-ray crystallography : Resolves 3D conformation using programs like SHELX for refinement . ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .
- Spectroscopy :
- IR : Identifies sulfanyl (S–H stretch ~2550 cm⁻¹) and ester carbonyl (C=O ~1720 cm⁻¹) groups .
- NMR : ¹H NMR confirms cyclopentyl protons (δ 1.5–2.5 ppm) and ethyl acetate signals (δ 1.2–4.1 ppm) .
- Elemental analysis : Validates purity and molecular formula (e.g., C₁₂H₁₇N₃O₂S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-stress vs. cytotoxicity) across studies?
Discrepancies often arise from:
- Dosage variations : Low doses (10–50 mg/kg) may exhibit anti-stress effects, while higher doses (>100 mg/kg) induce cytotoxicity .
- Model systems : Rat liver histology () vs. in vitro cell lines may yield divergent results due to metabolic differences.
- Assay specificity : Use orthogonal assays (e.g., HPLC-MS for metabolite profiling) to distinguish stress-protective mechanisms from off-target effects . Standardizing protocols (e.g., OECD guidelines) and including positive controls (e.g., diazepam for anti-stress studies) improves reproducibility .
Q. What computational approaches are used to predict interactions and stability of this compound?
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., S···H contacts) from crystallographic data to assess packing efficiency .
- Molecular docking : Screens binding affinity with targets like GABA receptors (linked to anti-stress activity) using AutoDock Vina .
- Thermodynamic studies : Hydrophilic interaction chromatography (HILIC) measures transfer entropy (ΔS) and enthalpy (ΔH) to evaluate phase behavior .
Q. What are the challenges in optimizing synthetic yield and purity, and how are they addressed?
- Byproduct formation : Competing reactions during cyclization (e.g., dimerization) reduce yields. Mitigated by slow reagent addition and low temperatures .
- Purification hurdles : Use preparative HPLC or recrystallization (ethanol/water mixtures) to isolate the ester derivative from polar impurities .
- Catalyst selection : Transition metals (e.g., CuI) improve regioselectivity in triazole formation but require rigorous post-synthesis removal .
Q. How do excipients influence the pharmacotechnical properties of formulations containing this compound?
- Direct compression challenges : Microcrystalline cellulose improves flowability but may reduce tablet hardness. Lubricants (e.g., magnesium stearate) prevent sticking during pressing .
- Dissolution optimization : Sodium starch glycolate enhances disintegration, while hydroxypropyl methylcellulose (HPMC) prolongs release .
- Stability testing : Accelerated aging studies (40°C/75% RH) identify degradation pathways (e.g., ester hydrolysis) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
